molecular formula C11H12N2O3 B1297190 (4-Nitrophenyl)(pyrrolidin-1-yl)methanone CAS No. 53578-11-3

(4-Nitrophenyl)(pyrrolidin-1-yl)methanone

Cat. No. B1297190
CAS RN: 53578-11-3
M. Wt: 220.22 g/mol
InChI Key: VIPIQYQJPCFIER-UHFFFAOYSA-N
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Description

“(4-Nitrophenyl)(pyrrolidin-1-yl)methanone” is a chemical compound with the empirical formula C11H12N2O3 and a molecular weight of 220.22 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of “(4-Nitrophenyl)(pyrrolidin-1-yl)methanone” can be represented by the SMILES string O=C(C1=CC=C(N+=O)C=C1)N2CCCC2 . The InChI key for this compound is VIPIQYQJPCFIER-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“(4-Nitrophenyl)(pyrrolidin-1-yl)methanone” is a solid compound . More detailed physical and chemical properties are not available in the current data.

Scientific Research Applications

Chemical Synthesis and Applications

(4-Nitrophenyl)(pyrrolidin-1-yl)methanone and its derivatives have been extensively studied in the field of chemical synthesis. Kimbaris and Varvounis (2000) described the reduction of similar compounds to create new synthesis pathways for complex chemical structures like pyrrolo[1,2-b]cinnolin-10-one, highlighting the compound's utility in organic synthesis (Kimbaris & Varvounis, 2000). Belyaeva et al. (2018) utilized a derivative of (4-Nitrophenyl)(pyrrolidin-1-yl)methanone for the simultaneous double C2/C3 functionalization of quinoline, showcasing its role in facilitating complex chemical reactions (Belyaeva et al., 2018).

Biological Evaluation and Drug Development

In the domain of biological evaluation and drug development, Ravula et al. (2016) synthesized derivatives of this compound for their potential anti-inflammatory and antibacterial properties, indicating its relevance in medicinal chemistry (Ravula et al., 2016). Singh et al. (2016) explored the synthesis of organotin(IV) complexes with derivatives, evaluating their antimicrobial activities and potential as drugs (Singh et al., 2016).

Antimicrobial and Antiviral Activities

Sharma et al. (2009) synthesized derivatives of (4-Nitrophenyl)(pyrrolidin-1-yl)methanone and evaluated them for antimicrobial and antiviral potential, suggesting its use in developing antifungal agents (Sharma et al., 2009). Narasimhan et al. (2011) also synthesized similar compounds and screened them for antimicrobial and antimycobacterial activities, further indicating its potential in treating infectious diseases (Narasimhan et al., 2011).

Material Science and Structural Analysis

In material science and structural analysis, Huang et al. (2021) confirmed the structures of boric acid ester intermediates with benzene rings, including derivatives of (4-Nitrophenyl)(pyrrolidin-1-yl)methanone, using various spectroscopic techniques and density functional theory (DFT) (Huang et al., 2021).

Safety And Hazards

The compound is classified under GHS07 for safety. The hazard statements include H319, which indicates that it causes serious eye irritation. Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P337 + P313 (If eye irritation persists: Get medical advice/attention) .

properties

IUPAC Name

(4-nitrophenyl)-pyrrolidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c14-11(12-7-1-2-8-12)9-3-5-10(6-4-9)13(15)16/h3-6H,1-2,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIPIQYQJPCFIER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20327701
Record name (4-Nitrophenyl)(pyrrolidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20327701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>33 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24806147
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

(4-Nitrophenyl)(pyrrolidin-1-yl)methanone

CAS RN

53578-11-3
Record name (4-Nitrophenyl)(pyrrolidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20327701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 1.98 g of para-nitrobenzoic acid in 50 mL of dichloromethane are successively added under argon, at 0° C., 0.781 mL of pyrrolidine, 0.13 g of hydroxybenzotriazole, 2.3 g of 1,3-dimethylaminopropyl-3-ethyl carbodiimide and 3.43 mL of diisopropylamine. The reaction mixture is then stirred at room temperature for 15 hours and then washed with water. The organic phase is then washed with saturated sodium chloride solution, dried over magnesium sulphate, filtered and concentrated under reduced pressure. The residue is purified by chromatography on a column of silica, eluting with a mixture of ethyl acetate and cyclohexane (60/40 by volume) to give 1.9 g of (4-nitrophenyl)pyrrolidin-1-yl-methanone, the characteristics of which are as follows:
Quantity
1.98 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.781 mL
Type
reactant
Reaction Step Two
Quantity
0.13 g
Type
reactant
Reaction Step Three
Name
1,3-dimethylaminopropyl-3-ethyl carbodiimide
Quantity
2.3 g
Type
reactant
Reaction Step Four
Quantity
3.43 mL
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

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Reaction Step One
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CCN=C=NC(CCNC)NC
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reactant
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Extracted from reaction SMILES
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reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
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reactant
Reaction Step One
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Extracted from reaction SMILES
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reactant
Reaction Step One
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reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
L Xu, SZ Zhang, W Li, ZH Zhang - Chemistry–A European …, 2021 - Wiley Online Library
A magnetic CdS quantum dot (Fe 3 O 4 /polydopamine (PDA)/CdS) was synthesized through a facile and convenient method from inexpensive starting materials. Characterization of the …
AG Al-Sehemi, RS Abdul-Aziz Al-Amri, A Irfan - 2014 - nopr.niscpr.res.in
The diacylaminoquinazolinones are highly selective acylating agents for primary amines in the presence of secondary amines. The chemoselective N-acetylation reagents have been …
Number of citations: 4 nopr.niscpr.res.in
JF Zheng, XN Hu, Z Xu, DC Cai, TL Shen… - The Journal of …, 2017 - ACS Publications
Versatile and chemoselective C–C bond forming methods for the one-pot transformation of amides into other classes of compounds are highly demanding. In this report, we …
Number of citations: 24 pubs.acs.org
XF Wang, SS Yu, C Wang, D Xue, J Xiao - Organic & Biomolecular …, 2016 - pubs.rsc.org
A novel and efficient protocol for the synthesis of amides is reported which employs a BODIPY catalyzed oxidative amidation reaction between aromatic aldehydes and amines under …
Number of citations: 69 pubs.rsc.org
P Nordeman, LR Odell, M Larhed - The Journal of Organic …, 2012 - ACS Publications
A bridged two-vial system aminocarbonylation protocol where Mo(CO) 6 functions as an external in situ solid source of CO has been developed. For the first time both nitro group …
Number of citations: 112 pubs.acs.org
Y Danfeng, C Hao, L Zhiyuan… - Chinese Journal of …, 2020 - sioc-journal.cn
A new protocol for the transamidation of N-benzyl-N-Boc-amides under transition metal-free and base-free conditions is described. The reaction features high reactivity of N-Boc-imides …
Number of citations: 1 sioc-journal.cn
MT La, HK Kim - Canadian Journal of Chemistry, 2018 - cdnsciencepub.com
A practical method for the direct synthesis of amide compounds is described. Using small quantities of DBU as a catalyst, the direct conversion of 2,2,2-trichloroethyl esters to their …
Number of citations: 2 cdnsciencepub.com
叶丹锋, 陈浩, 刘志园, 雷川虎 - 有机化学, 2020 - sioc-journal.cn
有机化学 Page 1 有机化学 Chinese Journal of Organic Chemistry ARTICLE * Corresponding author. E-mail: chlei@shu.edu.cn Received September 22, 2020; revised October 23, 2020; …
Number of citations: 2 sioc-journal.cn

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